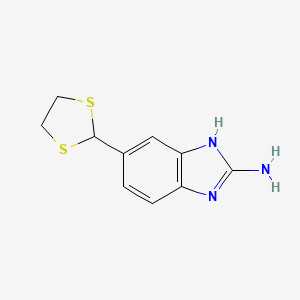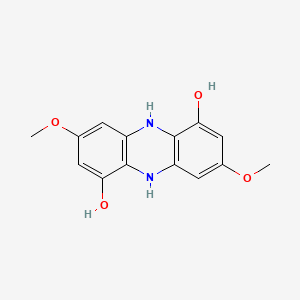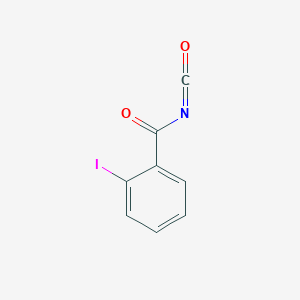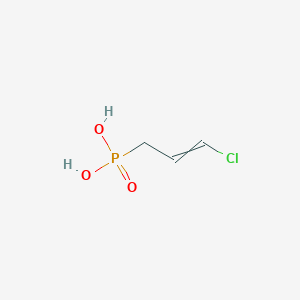
(3-Chloroprop-2-en-1-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloroprop-2-en-1-yl)phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 3-chloroprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroprop-2-en-1-yl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3-Chloroprop-2-en-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group.
Substitution: The chlorine atom in the 3-chloroprop-2-en-1-yl moiety can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
(3-Chloroprop-2-en-1-yl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloroprop-2-en-1-yl)phosphonic acid involves its interaction with molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in various biological processes . This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Phosphonic acids: Compounds like aminophosphonic acids and organometallic phosphonic acids share similar structural features.
Phosphonates: These compounds are esters of phosphonic acids and have similar reactivity and applications.
Uniqueness: (3-Chloroprop-2-en-1-yl)phosphonic acid is unique due to the presence of the 3-chloroprop-2-en-1-yl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other phosphonic acids or phosphonates may not be suitable .
Properties
CAS No. |
63602-15-3 |
|---|---|
Molecular Formula |
C3H6ClO3P |
Molecular Weight |
156.50 g/mol |
IUPAC Name |
3-chloroprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H6ClO3P/c4-2-1-3-8(5,6)7/h1-2H,3H2,(H2,5,6,7) |
InChI Key |
NEXLEBRDIKKTIY-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCl)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


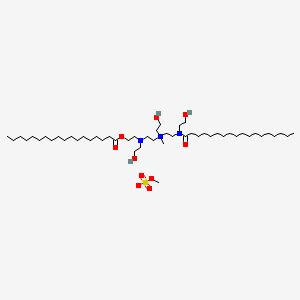

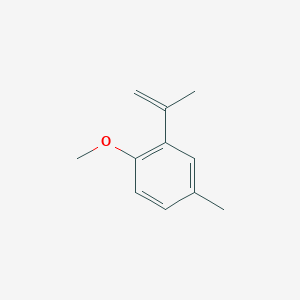
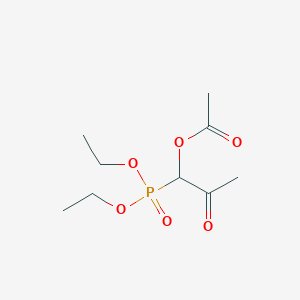

![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
phenylsilane](/img/structure/B14491923.png)
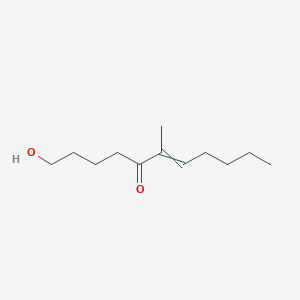
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)
